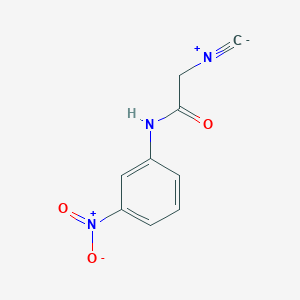

4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

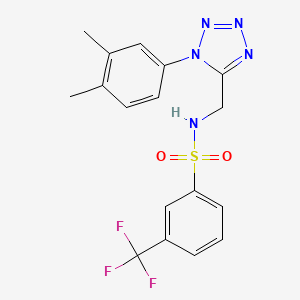

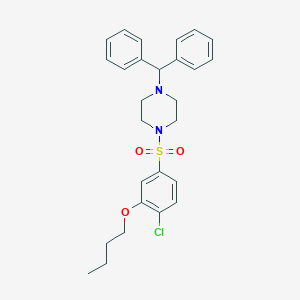

The molecular structure of 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide consists of a piperazine ring, a pyridazinyl group, and an isopropyl substituent. The cyclopropyl moiety adds rigidity to the structure, affecting its pharmacological properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of compounds structurally related to 4-(6-cyclopropylpyridazin-3-yl)-N-isopropylpiperazine-1-carboxamide, exploring their antimicrobial potential. For instance, Patel and Patel (2010) synthesized Schiff base and thiazolidinone derivatives from a lead molecule closely related to the chemical structure , demonstrating excellent antimicrobial activity against a range of bacterial and fungal species (Patel & Patel, 2010).

Anti-Tumor and Antimicrobial Potential

Further exploration into the synthesis of N-arylpyrazole-containing enaminones as key intermediates revealed their significant antitumor and antimicrobial activities. Riyadh (2011) reported the synthesis of such compounds, highlighting their cytotoxic effects against human breast and liver carcinoma cell lines, suggesting potential applications in cancer treatment and microbial infection control (Riyadh, 2011).

Neuroinflammation Imaging Agents

Wang et al. (2018) focused on synthesizing a novel PET agent for imaging the IRAK4 enzyme in neuroinflammation, demonstrating the versatility of piperazine derivatives in developing diagnostic tools for neuroinflammatory conditions (Wang et al., 2018).

Environmental Applications

The compound and its derivatives have also found applications in environmental science, such as in the study by Hiskia et al. (2001), which investigated the sonolytic, photolytic, and photocatalytic decomposition of atrazine in the presence of polyoxometalates, demonstrating the potential for environmental remediation efforts (Hiskia et al., 2001).

properties

IUPAC Name |

4-(6-cyclopropylpyridazin-3-yl)-N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-6-5-13(17-18-14)12-3-4-12/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLQDBAHJHRPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2478307.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2478316.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2478319.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2478321.png)

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2478322.png)

![2-Bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2478326.png)